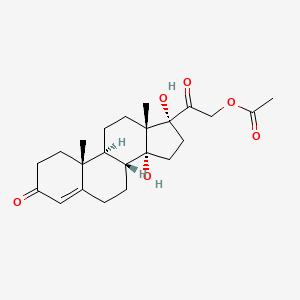
14,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl acetate involves multiple steps, starting from hydrocortisone. One common method includes the acetylation of hydrocortisone at the 21st position using acetic anhydride in the presence of a base . The reaction is typically carried out under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
14,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: Functional groups on the steroid backbone can be substituted with other groups to modify its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 11,17-dioxo derivatives, while reduction can produce 11,17-dihydroxy derivatives .
Scientific Research Applications
14,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl acetate is widely used in scientific research due to its potent biological activities. Some of its applications include:
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors, which then translocate to the nucleus and modulate the expression of specific genes . This leads to the suppression of inflammatory cytokines and the inhibition of immune cell proliferation . The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response .
Comparison with Similar Compounds
Similar Compounds
Hydrocortisone: The parent compound, with similar anti-inflammatory properties but different pharmacokinetics.
Prednisolone: Another corticosteroid with a similar structure but enhanced potency and duration of action.
Dexamethasone: A more potent corticosteroid with a longer half-life and stronger anti-inflammatory effects.
Uniqueness
14,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl acetate is unique due to its specific acetylation at the 21st position, which enhances its stability and bioavailability compared to other corticosteroids .
Properties
CAS No. |
3852-34-4 |
|---|---|
Molecular Formula |
C23H32O6 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
[2-[(8R,9S,10R,13S,14R,17R)-14,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H32O6/c1-14(24)29-13-19(26)23(28)11-10-22(27)18-5-4-15-12-16(25)6-8-20(15,2)17(18)7-9-21(22,23)3/h12,17-18,27-28H,4-11,13H2,1-3H3/t17-,18+,20-,21-,22+,23-/m0/s1 |
InChI Key |
YMEARCSRSRFMKW-RODBXUTMSA-N |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@]2([C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O)O |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2(C1(CCC3C2CCC4=CC(=O)CCC34C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















